![molecular formula C16H11ClN4OS B4404389 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)
2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol
Overview
Description
2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol is a synthetic compound that has been widely studied for its potential applications in various fields of research. This compound is a member of the triazolo-thiadiazine class of compounds, which have been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting their cell membranes and interfering with their metabolic processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol in lab experiments is its ability to exhibit a wide range of biological activities. This compound has been shown to have potent antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are many potential future directions for the study of 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol. One area of interest is the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. Another area of interest is the development of new antimicrobial agents. This compound has been shown to have potent antimicrobial properties, which make it a promising candidate for the development of new antibiotics. Finally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential toxicity and side effects.
Scientific Research Applications
2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This compound has been extensively studied for its potential applications in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c17-11-7-5-10(6-8-11)15-18-19-16-21(15)20-13(9-23-16)12-3-1-2-4-14(12)22/h1-8,22H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEFYHVNDQAQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404320.png)
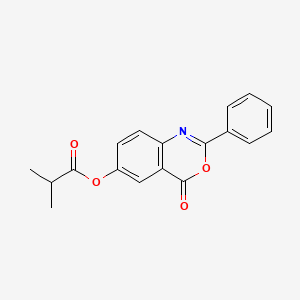
![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4404343.png)
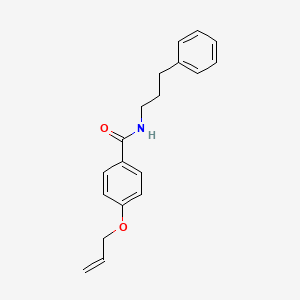
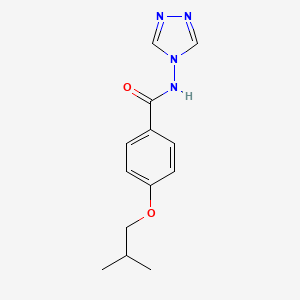
![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)
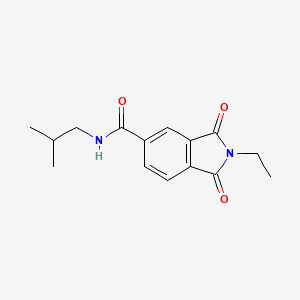
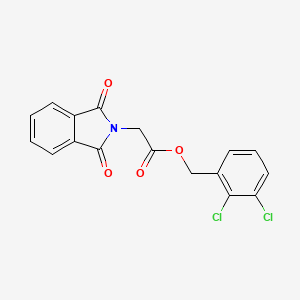

![1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4404423.png)